Cas no 2090983-13-2 (2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro-)

4-Bromo-1-fluoro-2-naphthalenesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantages include its reactivity as a sulfonating agent, enabling the introduction of the sulfonyl group into target molecules, and its bromo-fluoro substitution pattern, which offers versatility for further functionalization. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions and pharmaceutical applications. This compound is particularly valuable in the preparation of sulfonamides and other sulfonate-based derivatives, where precise control over molecular structure is required. It is typically handled under anhydrous conditions due to its moisture sensitivity.
2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- structure
2090983-13-2 structure
Product name:2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro-
CAS No:2090983-13-2
MF:C10H5BrClFO2S
MW:323.565903425217
CID:5254400

2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro-
    • Inchi: 1S/C10H5BrClFO2S/c11-8-5-9(16(12,14)15)10(13)7-4-2-1-3-6(7)8/h1-5H
    • InChI Key: FIOWVYOUPIYISA-UHFFFAOYSA-N
    • SMILES: C1(F)=C2C(C=CC=C2)=C(Br)C=C1S(Cl)(=O)=O

2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-368490-1.0g
4-bromo-1-fluoronaphthalene-2-sulfonyl chloride
2090983-13-2
1.0g
$0.0 2023-03-02

Additional information on 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro-

Introduction to 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- (CAS No. 2090983-13-2)

2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro-, identified by its Chemical Abstracts Service (CAS) number 2090983-13-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The structural features of this compound, particularly the presence of a bromo and fluoro substituents on the naphthalene ring, endow it with unique electronic and steric properties that make it a valuable building block for further chemical modifications.

The significance of 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- lies in its potential applications across multiple domains, including drug discovery, agrochemicals, and material science. Sulfonyl chlorides are known for their reactivity in nucleophilic substitution reactions, where they can serve as electrophilic centers for the introduction of diverse functional groups. This reactivity is particularly useful in the construction of complex molecular architectures, which are often required in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on the development of fluorinated and brominated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of fluorine atoms into drug molecules has been shown to modulate their pharmacokinetic properties, while bromine substituents can provide additional points of interaction with biological receptors. The combination of these two halogens in 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- makes it an intriguing candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of sulfonamide derivatives. Sulfonamides are a vast class of heterocyclic compounds that have demonstrated efficacy across a wide range of therapeutic areas, including antibacterial, antiviral, and anti-inflammatory applications. The sulfonyl chloride moiety in 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- facilitates the formation of sulfonamide bonds through reaction with amines or other nucleophiles. This reaction is typically high-yielding and regioselective, making it an attractive method for constructing sulfonamide-based drugs.

Recent studies have highlighted the importance of fluorinated sulfonyl chlorides in the development of next-generation pharmaceuticals. For instance, fluorine substitution at specific positions on aromatic rings can significantly alter the pharmacological profile of a molecule by influencing its lipophilicity, solubility, and interactions with biological targets. The presence of both bromo and fluoro groups in 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- suggests that it may be particularly useful for generating structurally diverse sulfonamide derivatives with tailored properties.

The synthetic utility of this compound has been demonstrated in several contexts. For example, researchers have utilized 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- to synthesize novel sulfonamides that exhibit potent activity against specific biological pathways. One notable application involves its use in the development of inhibitors targeting enzymes involved in cancer metabolism. By modifying the naphthalene core with fluorine and bromine substituents, chemists have been able to create molecules that disrupt critical metabolic processes in tumor cells while minimizing off-target effects.

Another area where 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- has shown promise is in the field of immunomodulation. Sulfonamide-based immunomodulators have been explored for their ability to modulate immune responses without inducing significant toxicity. The structural features of this compound allow for fine-tuning its immunological activity by introducing additional functional groups or by altering the substitution pattern on the naphthalene ring. Such modifications can lead to compounds with enhanced efficacy or improved safety profiles.

The role of 2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- as an intermediate in material science is also noteworthy. Fluorinated aromatic compounds are widely used in the development of advanced materials due to their unique electronic properties and stability under various conditions. For instance, these compounds can be incorporated into organic semiconductors or liquid crystals to enhance their performance characteristics. The presence of both bromo and fluoro groups provides additional versatility for further functionalization via cross-coupling reactions or other synthetic strategies.

In conclusion,2-Naphthalenesulfonyl chloride, 4-bromo-1-fluoro- (CAS No. 2090983-13-2) is a multifaceted compound with significant potential across pharmaceuticals, agrochemicals, and materials science. Its structural features enable diverse synthetic applications, particularly in the construction of biologically active molecules such as sulfonamides. The growing interest in fluorinated and brominated aromatic compounds underscores its importance as a valuable intermediate for future research and development efforts.

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